molecular formula C18H23NO B1332753 (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine CAS No. 355383-21-0

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine

Cat. No.: B1332753
CAS No.: 355383-21-0
M. Wt: 269.4 g/mol
InChI Key: JYRULRQWXNJIAP-UHFFFAOYSA-N
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Description

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine is a synthetic compound that belongs to the phenethylamine class of drugs. It is known for its potent and selective dopamine reuptake inhibition properties, making it a subject of extensive research for potential therapeutic applications in treating various neurological and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with 2-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives

Scientific Research Applications

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its effects on neurotransmitter systems, particularly dopamine, and its potential role in modulating neurological functions.

    Medicine: Investigated for its therapeutic potential in treating neurological and psychiatric disorders such as depression, schizophrenia, and Parkinson’s disease.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The primary mechanism of action of (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine involves the inhibition of dopamine reuptake. By blocking the dopamine transporter, the compound increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. This mechanism is crucial for its potential therapeutic effects in treating disorders associated with dopamine dysregulation.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxybenzyl)(2-phenylethyl)amine
  • (2,5-Dimethylbenzyl)(2-phenylethyl)amine
  • (4-Methoxy-2,5-dimethylbenzyl)(2-methylphenylethyl)amine

Uniqueness

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine stands out due to its unique combination of structural features, including the methoxy and dimethyl groups on the benzene ring, which contribute to its selective dopamine reuptake inhibition properties. This selectivity makes it a valuable compound for research into dopaminergic systems and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14-12-18(20-3)15(2)11-17(14)13-19-10-9-16-7-5-4-6-8-16/h4-8,11-12,19H,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRULRQWXNJIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364992
Record name N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-2-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355383-21-0
Record name N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-2-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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